

Application Notes and Protocols for Cell Migration Assays Using DS-1205b

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Compound of Interest		
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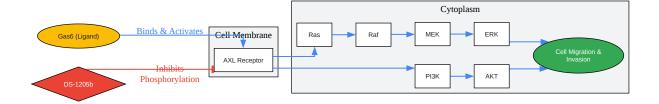
Introduction

DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] The AXL signaling pathway is a critical regulator of various cellular processes, including cell migration, invasion, proliferation, and survival.[1] Upregulation of AXL has been implicated in the progression and metastasis of various cancers, as well as in the development of resistance to targeted therapies. DS-1205b exerts its biological effects by inhibiting the phosphorylation of AXL, thereby blocking its downstream signaling cascades. These application notes provide detailed protocols for utilizing DS-1205b in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Mechanism of Action: The AXL Signaling Pathway

The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell migration and invasion. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK pathways. DS-1205b selectively binds to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation and subsequent activation of these pro-migratory signaling pathways.





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Figure 1: AXL Signaling Pathway and Inhibition by DS-1205b.

I. Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Experimental Workflow

Figure 2: Experimental Workflow for the Wound Healing Assay.

Protocol

A. Materials and Reagents

- AXL-expressing cancer cell lines (e.g., MDA-MB-231, Hs578t, H1299, Calu1)
- Complete cell culture medium
- Serum-free cell culture medium
- DS-1205b (stock solution in DMSO)
- Recombinant human Gas6 (optional, as a chemoattractant)
- Phosphate-buffered saline (PBS)



- 24-well tissue culture plates
- Sterile 200 μL pipette tips
- Microscope with a camera
- B. Experimental Procedure
- Cell Seeding: Seed AXL-expressing cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
- Serum Starvation (Optional): Once confluent, replace the medium with serum-free medium and incubate for 12-24 hours. This can enhance the migratory response to specific chemoattractants.
- Creating the Scratch: Using a sterile 200 μL pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.
- Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
- Treatment: Add fresh culture medium containing various concentrations of DS-1205b (e.g., 0, 10, 100, 1000 nM) to the respective wells. A vehicle control (DMSO) should be included. If investigating Gas6-induced migration, add recombinant human Gas6 to the medium.
- Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
- Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
- Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate
 the percentage of wound closure at each time point relative to the 0-hour time point.

Data Presentation



Treatment Group	Concentrati on (nM)	Average Wound Width at 0h (µm)	Average Wound Width at 12h (µm)	Average Wound Width at 24h (µm)	% Wound Closure at 24h
Vehicle Control (DMSO)	0	500	250	50	90%
DS-1205b	10	510	380	255	50%
DS-1205b	100	495	445	400	19%
DS-1205b	1000	505	490	480	5%

II. Transwell Migration Assay

The Transwell migration assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of cells towards a chemoattractant. Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Experimental Workflow

Figure 3: Experimental Workflow for the Transwell Migration Assay.

Protocol

A. Materials and Reagents

- AXL-expressing cancer cell lines
- Complete cell culture medium
- Serum-free cell culture medium
- DS-1205b (stock solution in DMSO)
- Chemoattractant (e.g., recombinant human Gas6 or 10% FBS)



- 24-well Transwell inserts (typically 8 μm pore size)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., 0.1% crystal violet)
- Microscope with a camera
- B. Experimental Procedure
- Preparation of Lower Chamber: Add 600 μL of culture medium containing a chemoattractant (e.g., recombinant human Gas6 or 10% FBS) to the lower wells of a 24-well plate.
- Cell Preparation: Harvest and resuspend AXL-expressing cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cells with various concentrations of DS-1205b (e.g., 0, 10, 100, 1000 nM) or vehicle control for 30 minutes at 37°C.
- Cell Seeding: Add 200 μ L of the cell suspension to the upper chamber of each Transwell insert.
- Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂ to allow for cell migration.
- Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
- Fixation: Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
- Staining: Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet) for 10-15 minutes.
- Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.



 Imaging and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.

Data Presentation

Treatment Group	Concentration (nM)	Average Number of Migrated Cells per Field	% Inhibition of Migration
Vehicle Control (DMSO)	0	150	0%
DS-1205b	10	90	40%
DS-1205b	100	45	70%
DS-1205b	1000	15	90%

Conclusion

DS-1205b is a valuable tool for studying the role of AXL in cancer cell migration. The protocols provided here for the wound healing and Transwell migration assays offer robust methods for evaluating the inhibitory effects of DS-1205b on cell motility. These assays can be readily adapted for various AXL-expressing cell lines and can be used to determine the dose-dependent efficacy of DS-1205b, providing crucial data for pre-clinical drug development and basic cancer research.

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